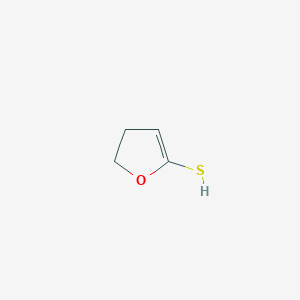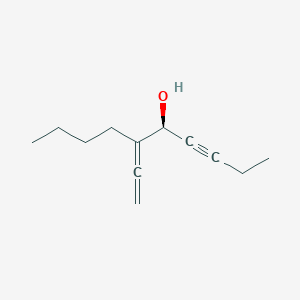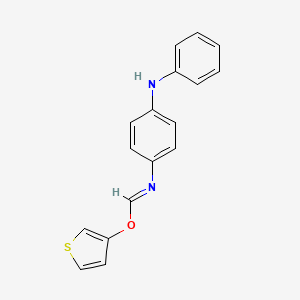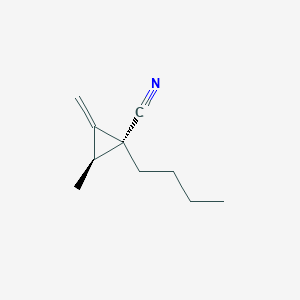![molecular formula C24H19N5O3S B14223429 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- CAS No. 514831-93-7](/img/structure/B14223429.png)
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- is a complex organic compound with the molecular formula C24H19N5O3S This compound is notable for its unique structure, which includes a benzenesulfonamide group, an acridine moiety, and a pyrimidinyl group
Preparation Methods
The synthesis of Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of reactions starting from anthranilic acid. This involves cyclization and subsequent functionalization to introduce the methoxy group at the 2-position.
Synthesis of the Benzenesulfonamide Group: The benzenesulfonamide group is prepared by sulfonation of benzene followed by amination.
Coupling Reaction: The acridine derivative is then coupled with the benzenesulfonamide derivative under specific conditions to form the desired compound.
Introduction of the Pyrimidinyl Group:
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- involves its interaction with specific molecular targets . One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. Additionally, the acridine moiety allows the compound to intercalate into DNA, further contributing to its anticancer activity.
Comparison with Similar Compounds
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- can be compared with other similar compounds, such as :
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonamide group but differ in their other functional groups. They are often used as enzyme inhibitors and have various biological activities.
Acridine Derivatives: Compounds containing the acridine moiety are known for their DNA intercalating properties and are used in anticancer and antimicrobial research.
Pyrimidinyl Derivatives: These compounds are widely studied for their roles in medicinal chemistry, particularly as antiviral and anticancer agents.
The uniqueness of Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- lies in its combination of these three functional groups, which imparts a distinct set of chemical and biological properties.
Properties
CAS No. |
514831-93-7 |
|---|---|
Molecular Formula |
C24H19N5O3S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[(2-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H19N5O3S/c1-32-17-9-12-22-20(15-17)23(19-5-2-3-6-21(19)28-22)27-16-7-10-18(11-8-16)33(30,31)29-24-25-13-4-14-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29) |
InChI Key |
RFQXEGSHKKZBEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)

![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)


![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

